molecular formula C11H17N3S B5772358 N-[2-(dimethylamino)ethyl]-N'-phenylthiourea CAS No. 14569-86-9

N-[2-(dimethylamino)ethyl]-N'-phenylthiourea

Cat. No. B5772358
CAS RN: 14569-86-9
M. Wt: 223.34 g/mol
InChI Key: UTPHDUQSIDZRRH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-phenylthiourea (DMAPT) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a thiourea derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.

Scientific Research Applications

Organic Synthesis

Thiourea derivatives, including N-[2-(dimethylamino)ethyl]-N’-phenylthiourea, have significant applications in organic synthesis . They are used as intermediates in several organic synthetic reactions .

Pharmaceutical Industry

Thiourea derivatives are used in the pharmaceutical industry due to their diverse biological activities . They have been reported to have antifungal, antiviral, antibacterial, catalytic, antitubercular, analgesic, insecticidal, anti-inflammatory, herbicidal, anticonvulsant, anti-cancer, anti-thyroid, anthelmintic, and anti-phenoloxidase activities .

Enzyme Inhibition

Thiourea derivatives have shown potential in inhibiting various enzymes. For instance, they have been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . They also have potential to inhibit glucose-6-phosphatase (G6Pase) .

Antibacterial and Antioxidant Potentials

Thiourea derivatives have shown promising antibacterial and antioxidant potentials . They have been found to be active against selected bacterial strains .

Herbicidal Activity

Thiourea derivatives have been tested for herbicidal activity on seedlings of wheat (a monocotyledonous plant) and cucumber (a dicotyledonous plant) . Some compounds have shown considerable herbicidal activity against these seedlings .

Cytokinin-like Activity

Thiourea derivatives have been found to exhibit cytokinin-like activity, which is investigated in terms of betacyanin synthesis and radish cotyledon enlargement .

Drug Delivery Systems

Thiourea derivatives have been used in the development of drug delivery systems . They have been used to form micelleplexes in aqueous media through electrostatic interactions with DNA .

Nanoreactors

Thiourea derivatives have been used in the development of nanoreactors . These nanoreactors with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHDUQSIDZRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358264
Record name ST50036546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14569-86-9
Record name ST50036546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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